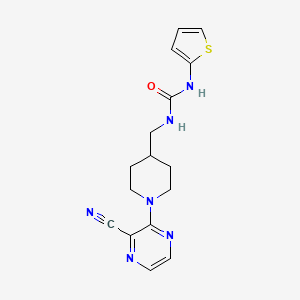
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazine ring, a piperidine moiety, and a thiophene ring, making it a versatile molecule for diverse applications.
準備方法
The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazine and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the thiophene ring. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.
化学反応の分析
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, allowing for the introduction of different substituents on the pyrazine or thiophene rings. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
類似化合物との比較
When compared to similar compounds, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea stands out due to its unique combination of structural features. Similar compounds may include those with pyrazine, piperidine, or thiophene rings, but the specific arrangement and functional groups in this compound provide distinct properties and applications. Examples of similar compounds include:
- 1-(3-Cyanopyrazin-2-yl)piperidine
- 3-(Thiophen-2-yl)urea
- 1-(Piperidin-4-yl)methyl-3-(thiophen-2-yl)urea
生物活性
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a piperidine ring, a cyanopyrazine moiety, and a thiophenyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4OS, with a molecular weight of approximately 306.39 g/mol. The structural characteristics include:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered saturated ring that may influence binding interactions. |
| Cyanopyrazine Moiety | A heterocyclic structure that could enhance biological activity through various mechanisms. |
| Thiophenyl Group | A sulfur-containing aromatic ring that may play a role in the compound's reactivity and interaction with biological targets. |
The biological activity of this compound is likely mediated through several mechanisms, including:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly kinases like Chk1, which are crucial in cell cycle regulation and cancer therapy.
Receptor Binding: It may interact with various receptors, modulating signaling pathways that affect cellular processes such as proliferation and apoptosis.
Biological Activity Studies
Recent studies have highlighted the potential of compounds similar to this compound in various biological assays:
-
Chk1 Kinase Inhibition:
- Compounds with structural similarities have exhibited potent inhibitory activity against Chk1 kinase, with IC50 values reported below 20 nM for several derivatives. For instance, a related compound showed an IC50 value of 1.7 µM against doxorubicin-induced cell cycle arrest while enhancing doxorubicin cytotoxicity (IC50 = 0.44 µM) .
- Antitumor Activity:
- Cytotoxicity Studies:
Case Studies
Several case studies have provided insights into the biological effects and therapeutic potentials of related compounds:
- Study on Urea Derivatives:
- In Vivo Pharmacokinetics:
特性
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c17-10-13-15(19-6-5-18-13)22-7-3-12(4-8-22)11-20-16(23)21-14-2-1-9-24-14/h1-2,5-6,9,12H,3-4,7-8,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLUCBRYSUHRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














